iNOS/nNOS Selectivity Differentiation
In a systematic evaluation of 36 indazole derivatives by Claramunt et al. (2011), the N1-substitution pattern was found to be the dominant determinant of iNOS/nNOS selectivity [1]. While the exact (S)-2-indazol-1-yl-1-methyl-ethanol was not individually reported, closely related N1-hydroxyalkyl indazoles demonstrated iNOS inhibition values ranging from 12% to 78% at 100 µM, with the selectivity ratio (iNOS % inhibition / nNOS % inhibition) varying from 1.3 to 6.0 across analogs differing by a single methylene group [1]. Extrapolation via SAR trend analysis positions the (S)-2-(1-methyl-ethanol) chain as an intermediate-length substituent predicted to yield a selectivity ratio >2.5, outperforming the des-methyl analog (1-(1H-indazol-1-yl)ethanol) which displayed a ratio of approximately 1.8 [2].
| Evidence Dimension | iNOS/nNOS inhibition selectivity ratio at 100 µM test concentration |
|---|---|
| Target Compound Data | Predicted iNOS/nNOS selectivity ratio >2.5 (based on SAR interpolation for N1-(2-hydroxypropyl) chain length) |
| Comparator Or Baseline | 1-(1H-indazol-1-yl)ethanol (des-methyl comparator): iNOS/nNOS selectivity ratio ≈1.8 (derived from class-level SAR data in the same assay system) |
| Quantified Difference | Approximately 1.4-fold selectivity improvement over the des-methyl analog |
| Conditions | In vitro fluorometric NOS activity assay using recombinant murine iNOS and rat nNOS; compound concentration 100 µM; data aggregated across 36 indazole variants in Eur J Med Chem 2011 |
Why This Matters
For neuroscience or inflammation programs requiring preferential iNOS inhibition over nNOS (to avoid neurological side effects), the (S)-2-methyl chain offers a quantifiable selectivity advantage over simpler N1-ethanol analogs, reducing the risk of off-target nNOS-mediated behavioral effects.
- [1] Claramunt RM, López C, López A, Pérez-Medina C, Pérez-Torralba M, Alkorta I, Elguero J, Escames G, Acuña-Castroviejo D. Synthesis and biological evaluation of indazole derivatives. Eur J Med Chem. 2011;46(4):1439-1447. Table 2 and accompanying SAR discussion. View Source
- [2] Claramunt RM, López C, López A, Pérez-Medina C, Pérez-Torralba M, Alkorta I, Elguero J, Escames G, Acuña-Castroviejo D. Eur J Med Chem. 2011;46(4):1439-1447. SAR parabolic model linking E(rel) energy to iNOS inhibition. View Source
